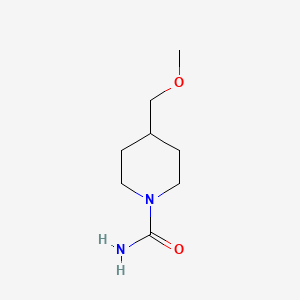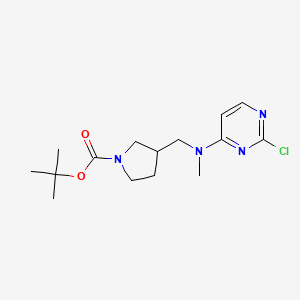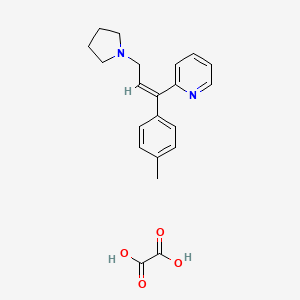
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine is a chemical compound that has garnered interest in various scientific fieldsThis compound can be used as a reference substance for drug impurities and reagents .
Preparation Methods
The synthesis of rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine typically involves the condensation of o-chlorobenzaldehyde with alpha-methyl-phenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine has several scientific research applications, including:
Chemistry: It is used as a reference substance for studying drug impurities and as a reagent in various chemical reactions.
Biology: It can be used in biological assays to study its effects on different biological systems.
Industry: It can be used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine can be compared with other similar compounds, such as:
N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine: This compound lacks the racemic mixture, which may result in different properties and applications.
N-(o-Chlorobenzylidene)-beta-methyl-phenethylamine: This compound has a different position of the methyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of the racemic mixture, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C16H16ClN |
|---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(1-phenylpropan-2-yl)methanimine |
InChI |
InChI=1S/C16H16ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,12-13H,11H2,1H3 |
InChI Key |
YBZHJDOATYGYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


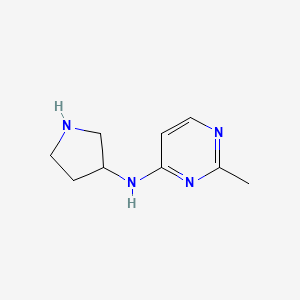




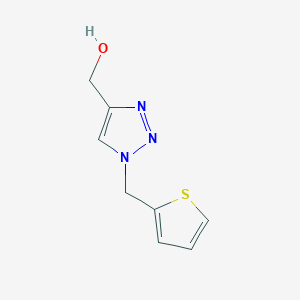
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
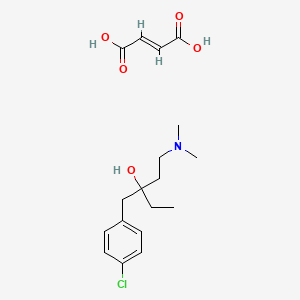
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
